PERK-IN-4

Description

BenchChem offers high-quality PERK-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PERK-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

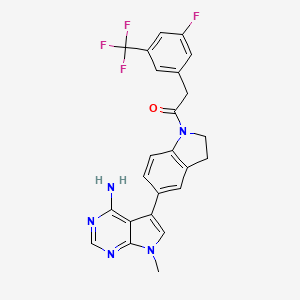

Structure

3D Structure

Propriétés

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQGBJMIQCDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735211 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-89-1 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PERK-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PERK-IN-4 is a highly potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1][2][3] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Chronic ER stress and sustained PERK signaling are implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making PERK an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of PERK-IN-4, including its biochemical potency, cellular effects, and in vivo pharmacology, based on available preclinical data. The information presented here is intended to support further research and drug development efforts targeting the PERK signaling pathway. PERK-IN-4 is identified by the CAS number 1337531-89-1.[1][3]

Core Mechanism of Action

PERK-IN-4 is an ATP-competitive inhibitor of the PERK kinase.[3] Under conditions of ER stress, PERK is activated through autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α results in the attenuation of global protein synthesis, thereby reducing the protein folding load on the ER. However, it also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis. PERK-IN-4, by binding to the ATP-binding pocket of PERK, prevents its autophosphorylation and subsequent phosphorylation of eIF2α, thereby inhibiting the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for PERK-IN-4 based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| PERK IC50 | 0.3 nM | [1][2][3] |

| Cellular p-PERK IC50 | 9 nM | |

| Selectivity | >1000-fold against a panel of other kinases |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value (10 mg/kg, oral) | Reference |

| Cmax | 1.2 µM | |

| Tmax | 2 h | |

| AUC(0-24h) | 8.9 µM·h | |

| Bioavailability (F%) | 45% |

Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model (Mice)

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| PERK-IN-4 | 50 mg/kg, twice daily (BID), oral | 60% |

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the 50% inhibitory concentration (IC50) of PERK-IN-4 against the purified PERK kinase domain.

Materials:

-

Recombinant human PERK kinase domain

-

ATP

-

Peptide substrate (e.g., a peptide containing the eIF2α phosphorylation site)

-

PERK-IN-4 (serial dilutions)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of PERK-IN-4 in DMSO and then dilute in kinase buffer.

-

Add the PERK enzyme to the wells of a 384-well plate.

-

Add the PERK-IN-4 dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of PERK-IN-4 relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular PERK Autophosphorylation Assay

Objective: To assess the ability of PERK-IN-4 to inhibit PERK activation in a cellular context.

Materials:

-

Human cell line (e.g., a cancer cell line known to have an active UPR)

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

PERK-IN-4 (serial dilutions)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PERK (Thr980), anti-total PERK, and a loading control (e.g., anti-β-actin)

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of PERK-IN-4 for a specified time (e.g., 1 hour).

-

Induce ER stress by adding an ER stress inducer for an appropriate duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-PERK, total PERK, and a loading control.

-

Quantify the band intensities and normalize the phospho-PERK signal to the total PERK signal.

-

Calculate the percent inhibition of PERK phosphorylation at each concentration of PERK-IN-4.

-

Determine the cellular IC50 value from the concentration-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of PERK-IN-4 in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

PERK-IN-4 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PERK-IN-4 or vehicle control orally at the specified dose and schedule (e.g., 50 mg/kg, BID).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as a measure of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

Visualizations

PERK Signaling Pathway and Inhibition by PERK-IN-4

Caption: PERK signaling pathway and the inhibitory action of PERK-IN-4.

Experimental Workflow for an In Vivo Xenograft Study

Caption: Workflow for a typical in vivo tumor xenograft efficacy study.

Logical Relationship of PERK Inhibition by PERK-IN-4

Caption: Logical flow of PERK inhibition by PERK-IN-4 and its downstream consequences.

References

An In-Depth Technical Guide on the Function of PERK Inhibitors in the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical regulator of the Unfolded Protein Response (UPR), a cellular signaling network activated by stress in the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR to restore homeostasis or, if the stress is irreparable, induce apoptosis.[1][2] Given its central role in cell fate decisions, particularly in pathological conditions like cancer and neurodegenerative diseases where ER stress is prevalent, PERK has emerged as a significant therapeutic target.[3][4] This guide provides a detailed overview of the function of PERK inhibitors, with a focus on their mechanism of action, relevant quantitative data, and the experimental protocols used for their characterization. While the specific compound "PERK-IN-4" is not prominently documented in the reviewed literature, this document will focus on well-characterized PERK inhibitors to elucidate the core functions and methodologies relevant to this class of molecules.

The PERK Signaling Pathway in the Unfolded Protein Response

Under normal conditions, PERK is maintained in an inactive state through its association with the ER chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78.[5][6] Upon the accumulation of unfolded proteins, BiP dissociates from the luminal domain of PERK, leading to its oligomerization and trans-autophosphorylation.[6][7]

Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[7][8] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER.[1][2] Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[2][9]

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and protein folding, which collectively aim to resolve ER stress and promote cell survival.[10] However, under conditions of prolonged or severe ER stress, ATF4 also induces the expression of the pro-apoptotic transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein).[1][9] CHOP, in turn, can lead to apoptosis, highlighting the dual role of the PERK pathway in determining cell fate.[9]

Mechanism of Action of PERK Inhibitors

PERK inhibitors are typically small molecules that function as ATP-competitive inhibitors of the PERK kinase domain.[4][11] By binding to the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of PERK.[11] This blockade of PERK's kinase activity prevents the subsequent phosphorylation of eIF2α and the downstream signaling events, including the expression of ATF4 and its target genes.[11] In cancer cells, which often exhibit high levels of basal ER stress, the inhibition of the pro-survival PERK pathway can lead to an accumulation of unresolved stress, ultimately triggering apoptosis.[12][13]

Quantitative Data for PERK Inhibitors

The potency of PERK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which can be determined through both enzymatic and cell-based assays. The following table summarizes publicly available data for several well-characterized PERK inhibitors.

| Inhibitor | Assay Type | Cell Line/Target | IC50 | Reference |

| GSK2606414 | Enzymatic | PERK | 0.4 nM | [11] |

| Cell-based (p-eIF2α) | HCT116 | 15 nM | [14] | |

| Cell Viability | Multiple Myeloma Lines | Varies (µM range) | [15] | |

| GSK2656157 | Enzymatic | PERK | <0.9 nM | [8] |

| Cell-based (p-PERK) | - | 11 nM | [16] | |

| Cell Viability | A375 (Melanoma) | 0.18 µM | [12] | |

| AMG PERK 44 | Cell-free | PERK | 6 nM | [12] |

| HC-5404 | Cell-based (p-PERK) | HEK-293 | 23 nM | [17] |

| Cell-based (ATF4) | HEK-293 | 88 nM | [17] | |

| PERK-IN-2 | Biochemical | PERK | 0.2 nM | [13] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay format and the duration of treatment.[12]

Experimental Protocols

The characterization of PERK inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the kinase activity of recombinant PERK.

Methodology:

-

Reagents: Recombinant human PERK kinase domain, a suitable substrate (e.g., a synthetic peptide containing the eIF2α phosphorylation site or SMAD3), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).[14][18]

-

Procedure: a. A test compound is serially diluted and added to the wells of a microplate.[14] b. Recombinant PERK kinase is added and incubated with the compound.[14] c. The kinase reaction is initiated by the addition of the substrate and ATP.[14] d. After incubation, the reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection reagent.[14]

-

Data Analysis: Dose-response curves are generated to calculate the IC50 value, representing the concentration of the inhibitor required to reduce PERK activity by 50%.[14]

Cell Viability Assay

Objective: To assess the effect of a PERK inhibitor on the proliferation and survival of cells.

Methodology:

-

Cell Seeding: Cells are plated in 96-well plates at an appropriate density and allowed to attach overnight.[12][19]

-

Compound Treatment: Cells are treated with a range of concentrations of the PERK inhibitor for a defined period (e.g., 24, 48, or 72 hours).[12][15]

-

Viability Measurement: Cell viability is assessed using a metabolic indicator dye such as MTT, WST-1, or a luminescent reagent like CellTiter-Glo.[15][19] The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.[11]

-

Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).[15]

Immunoblotting (Western Blot)

Objective: To detect changes in the phosphorylation status and expression levels of key proteins in the PERK signaling pathway following inhibitor treatment.

Methodology:

-

Cell Lysis: Cells are treated with the PERK inhibitor, with or without an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).[12][14] The cells are then lysed to extract total protein.[12]

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA or Bradford assay.[12]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[11][20]

-

Immunodetection: a. The membrane is blocked to prevent non-specific antibody binding.[21] b. The membrane is incubated with primary antibodies specific for the proteins of interest, such as phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP. A loading control like β-actin or GAPDH is also probed to ensure equal protein loading.[11] c. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.[21]

-

Visualization: The protein bands are visualized using a suitable detection method, such as enhanced chemiluminescence (ECL) or fluorescence imaging.[20]

Conclusion

PERK inhibitors represent a promising class of therapeutic agents that target a key node in the unfolded protein response. By blocking the adaptive signaling mediated by PERK, these compounds can selectively induce cell death in cancer cells that are reliant on this pathway for survival. The methodologies described herein provide a framework for the discovery and characterization of novel PERK inhibitors, facilitating the development of new treatments for diseases driven by ER stress. The continued investigation into the intricate roles of the PERK pathway will undoubtedly uncover further opportunities for therapeutic intervention.

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PERK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PERK modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The structure of the PERK kinase domain suggests the mechanism for its activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a cell-free screening assay for the identification of direct PERK activators | PLOS One [journals.plos.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 21. General Immunoblotting Protocol | Rockland [rockland.com]

An In-depth Technical Guide to the Core PERK Signaling Pathway

This guide provides a comprehensive overview of the Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) signaling pathway, a critical arm of the Unfolded Protein Response (UPR). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms governing this pathway and its role in cellular homeostasis and disease.

Introduction to the PERK Signaling Pathway

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and PERK.[1][2]

The PERK branch of the UPR plays a crucial role in the initial response to ER stress by attenuating global protein synthesis, thereby reducing the influx of newly synthesized proteins into the already burdened ER.[2] However, prolonged activation of the PERK pathway can shift its signaling from a pro-survival to a pro-apoptotic response.[3] This dual nature of PERK signaling makes it a key player in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, and a prime target for therapeutic intervention.[1][4]

Core Mechanism of PERK Activation and Signaling

Under homeostatic conditions, the luminal domain of PERK is bound to the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78, which maintains PERK in an inactive, monomeric state.[1][5] The accumulation of unfolded proteins in the ER lumen leads to the sequestration of BiP, causing its dissociation from PERK.[6][7] This dissociation allows for the oligomerization and subsequent trans-autophosphorylation of the PERK kinase domain, leading to its activation.[6]

Activated PERK initiates a downstream signaling cascade primarily through the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[8] Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the formation of the translation initiation complex.[4] This leads to a global attenuation of protein synthesis.[2]

Paradoxically, while global translation is inhibited, the translation of a specific subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions is enhanced. The most prominent of these is Activating Transcription Factor 4 (ATF4).[3] ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[1] A key pro-apoptotic target of ATF4 is the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[3] CHOP, in turn, upregulates genes that contribute to cell death.[3]

In addition to the eIF2α-ATF4 axis, activated PERK can also phosphorylate and activate the transcription factor Nrf2, a master regulator of the antioxidant response.[9] This provides a cytoprotective mechanism to mitigate the oxidative stress that often accompanies ER stress.

Quantitative Data on PERK Signaling

The following tables summarize key quantitative data related to the PERK signaling pathway, providing a comparative reference for researchers.

| Table 1: Protein-Protein Interaction Affinities | |

| Interacting Proteins | Binding Affinity (Kd) |

| PERK luminal domain and BiP | 1.92 µM[10] |

| IRE1 luminal domain and BiP | 1.33 µM[10] |

| Table 2: IC50 Values of PERK Inhibitors | ||

| Inhibitor | Target | IC50 |

| GSK2606414 | PERK | 0.4 nM[2] |

| GSK2656157 | PERK | 0.9 nM[9] |

| AMG PERK 44 | PERK | 6 nM (cell-free)[6] |

| PERK-IN-2 | PERK | 0.2 nM (in vitro)[9] |

| ISRIB (trans-isomer) | PERK (downstream) | 5 nM[9] |

| Table 3: Dose-Response of PERK Pathway Activation by Tunicamycin | ||

| Tunicamycin Concentration | Relative p-PERK Levels | Relative p-eIF2α Levels |

| 0 µg/ml | Baseline | Baseline |

| 0.625 µg/ml | Increased | Increased |

| 1.25 µg/ml | Further Increased | Further Increased |

| 2.5 µg/ml | Markedly Increased | Markedly Increased |

| 5 µg/ml | Strong Increase | Strong Increase |

| Data is qualitative based on Western blot analysis in JEG-3 cells and may vary by cell type and experimental conditions.[11] |

| Table 4: Time-Course of ATF4 and CHOP mRNA Induction by Thapsigargin | ||

| Time after Thapsigargin Treatment | Fold Induction of ATF4 mRNA | Fold Induction of CHOP mRNA |

| 2 hours | ~2-fold | ~3-fold |

| 4 hours | ~4-fold | ~10-fold |

| 8 hours | ~6-fold | ~25-fold |

| Data is approximate based on qRT-PCR analysis in cortical neurons and may vary by cell type and experimental conditions.[12][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PERK signaling pathway.

Western Blotting for Phosphorylated PERK and eIF2α

This protocol details the detection of phosphorylated PERK and eIF2α, key indicators of PERK pathway activation, by Western blotting.

Materials:

-

Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with ER stress inducers (e.g., tunicamycin, thapsigargin) for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for ATF4 and CHOP mRNA

This protocol describes the quantification of ATF4 and CHOP mRNA levels, downstream targets of PERK signaling, using qPCR.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Treat cells as desired and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a master mix, primers for the target genes, and the synthesized cDNA.

-

Data Analysis: Calculate the relative expression of ATF4 and CHOP mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

In Vitro PERK Kinase Assay

This protocol outlines a method to measure the kinase activity of PERK in a cell-free system.[1][5]

Materials:

-

Recombinant active PERK kinase

-

Recombinant eIF2α substrate

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl)

-

ATP

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 384-well plate, combine the kinase assay buffer, recombinant PERK, and the compound to be tested (e.g., a PERK inhibitor).[1] Pre-incubate for 30 minutes at room temperature.[1]

-

Initiate Reaction: Add the recombinant eIF2α substrate and ATP (spiked with [γ-³²P]ATP for radioactive detection) to initiate the kinase reaction.[1][5]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Radioactive Method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen to quantify the incorporated radioactivity.

-

Non-Radioactive Method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.[1][5]

-

Immunofluorescence for CHOP

This protocol describes the visualization of CHOP expression and localization by immunofluorescence.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody (anti-CHOP)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with ER stress inducers as required.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-CHOP primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Visualizing the PERK Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core PERK signaling pathway, its crosstalk with other UPR branches, and a typical experimental workflow for its investigation.

Caption: Core PERK signaling pathway.

Caption: Crosstalk between UPR branches and mTOR.

Caption: Experimental workflow for studying PERK.

Conclusion

The PERK signaling pathway is a central regulator of the cellular response to ER stress, with profound implications for cell fate decisions. Its intricate network of downstream effectors and its crosstalk with other signaling pathways underscore its complexity and importance in both physiological and pathological contexts. A thorough understanding of the molecular mechanisms governing PERK signaling, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting diseases associated with ER stress. The continued investigation of this pathway will undoubtedly uncover new insights into the fundamental processes of cellular homeostasis and disease pathogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]

- 4. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 5. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Transcriptomic and Proteomic Analysis of Perk Toxicity Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Dissociation of PERK:BiP Heterodimer [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Noncanonical binding of BiP ATPase domain to Ire1 and Perk is dissociated by unfolded protein CH1 to initiate ER stress signaling | eLife [elifesciences.org]

- 11. Molecular mechanisms of mTOR regulation by stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 13. mTOR - Wikipedia [en.wikipedia.org]

The Role of PERK in ER Stress-Induced Apoptosis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Endoplasmic Reticulum as a Cellular Stress Sensor

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).

The UPR is orchestrated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK). Initially, the UPR aims to restore ER homeostasis (proteostasis) through adaptive mechanisms. However, under prolonged or severe stress, the UPR's signaling switches from a pro-survival to a pro-apoptotic program to eliminate damaged cells. This guide provides a detailed examination of the PERK signaling branch, its central role in mediating the switch to apoptosis, the key molecular players involved, and the experimental methodologies used to study this critical pathway.

The PERK Signaling Pathway: A Bifurcating Road to Survival or Death

Under homeostatic conditions, the luminal domains of PERK, IRE1, and ATF6 are bound by the ER chaperone GRP78/BiP, keeping them in an inactive state. The accumulation of unfolded proteins causes GRP78/BiP to dissociate from these sensors to assist in protein folding, leading to their activation.

Initial Adaptive Response: Translational Attenuation

The dissociation of GRP78/BiP allows PERK to dimerize and trans-autophosphorylate, activating its cytosolic kinase domain. The primary and most immediate substrate of activated PERK is the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). PERK-mediated phosphorylation of eIF2α at Serine 51 inhibits the guanine nucleotide exchange factor eIF2B, which is necessary for the formation of the translation initiation complex. This results in a global attenuation of protein synthesis, which reduces the load of new proteins entering the ER, giving the cell time to resolve the stress.

The Apoptotic Switch: Induction of ATF4 and CHOP

While the phosphorylation of eIF2α inhibits most mRNA translation, it paradoxically promotes the selective translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably the transcription factor ATF4 (Activating Transcription Factor 4).

Under prolonged or severe ER stress, the sustained production of ATF4 marks the crucial turning point from a pro-survival to a pro-apoptotic response. ATF4 translocates to the nucleus and induces the transcription of a battery of genes, including the key pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153. The sustained activation of the PERK-eIF2α-ATF4 axis and the subsequent high-level expression of CHOP are primary drivers of ER stress-induced apoptosis.

Caption: The PERK signaling pathway in ER stress-induced apoptosis.

Key Mediators of PERK-Induced Apoptosis

The pro-apoptotic signal initiated by PERK and ATF4 is executed by a diverse set of downstream targets, primarily regulated by the master transcription factor CHOP.

CHOP: The Central Executioner

CHOP orchestrates apoptosis through multiple mechanisms:

-

Modulation of the Bcl-2 Family: CHOP plays a crucial role in tilting the balance of Bcl-2 family proteins towards apoptosis. It transcriptionally represses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. Concurrently, it upregulates the expression of pro-apoptotic "BH3-only" proteins such as BIM, PUMA, and NOXA. This shift promotes the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade.

-

Upregulation of Death Receptor 5 (DR5): CHOP can directly bind to the promoter of the TNFRSF10B gene, increasing the expression of Death Receptor 5 (DR5). This sensitizes the cell to extrinsic apoptosis pathways, creating a link between the UPR and TNF-related apoptosis-inducing ligand (TRAIL) signaling.

-

Induction of ERO1α: CHOP enhances the expression of ER oxidoreductin 1α (ERO1α), an enzyme that promotes disulfide bond formation. Its overexpression can lead to hyper-oxidation of the ER, increased production of reactive oxygen species (ROS), and dysregulation of calcium homeostasis, all of which contribute to apoptosis.

-

GADD34-Mediated Feedback Loop: CHOP induces the expression of Growth Arrest and DNA Damage-inducible protein 34 (GADD34). GADD34 forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α. While this may seem like a pro-survival signal to restore translation, under conditions of prolonged stress, this translational recovery can be fatal. It allows the synthesis of pro-apoptotic proteins and further burdens the already compromised ER, exacerbating the stress and pushing the cell definitively toward apoptosis.

Quantitative Data on the PERK Apoptotic Pathway

The following tables summarize quantitative findings from various studies, illustrating the dynamics and impact of PERK signaling on apoptosis.

Table 1: Time-Dependent Activation of PERK Pathway Components in Response to ER Stress

| Time Point | p-PERK Level (Fold Change vs. Control) | p-eIF2α Level (Fold Change vs. Control) | CHOP mRNA (Fold Change vs. Control) | Reference |

|---|---|---|---|---|

| 6 hours | Increased | Increased | - | |

| 12 hours | Increased | Increased | - | |

| 24 hours | Peak Activation | Peak Activation | - | |

| 36 hours | - | - | Peak (~1.36-fold) | |

| 48 hours | Decreased | Decreased | - | |

| 72 hours | Decreased | Decreased | - |

Data is compiled from studies on surgical brain injury models and tunicamycin-treated cells, showing a characteristic transient activation profile.

Table 2: Effect of PERK Pathway Modulation on Apoptosis and Gene Expression

| Condition | Target | Effect | Quantitative Outcome | Reference |

|---|---|---|---|---|

| Tunicamycin (35 µM) | PERK | Activation | Cleaved PARP (apoptosis marker) detected at 2-3 hours | |

| Tunicamycin + siPERK | PERK | Inhibition | Cleaved PARP detection delayed, significantly lower at 3 hours | |

| Moderate ER Stress (30 nM Tm) | PERK | Activation | ~1.36-fold increase in p-eIF2α | |

| Moderate ER Stress + PERK inhibitor | PERK | Inhibition | Significant reduction in apoptosis | |

| IL-3 Withdrawal | CHOP | Activation | Upregulation of Bim, Puma, and Bax proteins | |

| IL-3 Withdrawal + shCHOP | CHOP | Inhibition | Prevents increase in Bim mRNA; significantly increases cell survival |

This table demonstrates the causal link between PERK/CHOP activation and the induction of apoptosis.

Experimental Protocols for Studying PERK-Mediated Apoptosis

Investigating the PERK pathway requires a combination of techniques to measure protein activation, gene expression, and the ultimate cellular fate.

Caption: A typical experimental workflow for analyzing the PERK pathway.

Protocol: Western Blotting for PERK Pathway Proteins

This method quantifies the levels and activation (phosphorylation) of key proteins in the PERK pathway.

-

Cell Lysis: Treat cells as per the experimental design. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-p-PERK (Thr980)

-

Mouse anti-PERK (Total)

-

Rabbit anti-p-eIF2α (Ser51)

-

Mouse anti-eIF2α (Total)

-

Rabbit anti-ATF4

-

Mouse anti-CHOP

-

Rabbit anti-Cleaved Caspase-3

-

Mouse anti-β-Actin (Loading Control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: Collect both adherent and floating cells from the culture dish. Wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Therapeutic Implications

The PERK signaling pathway is a master regulator of cell fate in response to ER stress. Its initial activation provides an essential survival signal by alleviating the protein folding load. However, under sustained stress, the PERK-eIF2α-ATF4-CHOP axis becomes a potent driver of apoptosis. This dual role makes PERK a complex but highly attractive target for therapeutic intervention.

In diseases like cancer, tumor cells often hijack the pro-survival aspects of the UPR to adapt to the harsh tumor microenvironment. Therefore, PERK inhibitors are being explored to exacerbate ER stress to an intolerable level, pushing cancer cells toward apoptosis. Conversely, in many neurodegenerative diseases characterized by the accumulation of misfolded proteins and chronic ER stress, modulating PERK activity to reduce pro-apoptotic signaling may offer a neuroprotective strategy. A thorough understanding of the intricate molecular mechanisms detailed in this guide is paramount for the rational design of drugs targeting this critical cellular pathway.

PERK-IN-4 Downstream Signaling Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. The PERK signaling cascade plays a pivotal role in restoring ER homeostasis but can also trigger apoptosis under conditions of prolonged stress. Consequently, PERK has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the downstream signaling effects of potent and selective PERK inhibitors. While this guide is centered on the inhibitor class to which PERK-IN-4 belongs, it utilizes data from well-characterized potent and selective PERK inhibitors, such as GSK2656157 and HC-5404, due to the limited availability of specific downstream signaling data for PERK-IN-4 in publicly accessible literature. This document details the impact of PERK inhibition on key downstream effectors, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.

Introduction to PERK and the Unfolded Protein Response

The endoplasmic reticulum is the primary site for the synthesis and folding of secreted and transmembrane proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to ER stress. To cope with this stress, cells activate the UPR, which involves three main signaling branches initiated by the sensors PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).

The PERK branch is activated by the dissociation of the chaperone protein BiP (Binding immunoglobulin protein), leading to PERK's dimerization and autophosphorylation. Activated PERK then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has two major consequences: the attenuation of global protein synthesis, which reduces the influx of new proteins into the ER, and the preferential translation of activating transcription factor 4 (ATF4) mRNA. ATF4, a transcription factor, then upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged ER stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1][2]

PERK-IN-4 and the Landscape of Potent PERK Inhibitors

PERK-IN-4 is a potent and selective PERK inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM.[3] It belongs to a class of small molecules designed to competitively inhibit the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events. Other well-studied potent and selective PERK inhibitors include GSK2606414, GSK2656157, and HC-5404. Due to the limited public data on the specific downstream cellular effects of PERK-IN-4, this guide will leverage the extensive research conducted on these analogous compounds to illustrate the expected downstream consequences of potent PERK inhibition.

Downstream Signaling Effects of Potent PERK Inhibition

The primary consequence of effective PERK inhibition is the suppression of the PERK-eIF2α-ATF4-CHOP signaling axis. This intervention prevents the cell's adaptive response to ER stress, which can have significant implications for cell fate, particularly in diseases where the UPR is chronically activated.

Inhibition of eIF2α Phosphorylation

The most immediate downstream effect of PERK inhibition is the reduction of eIF2α phosphorylation. This can be quantified by various cellular assays, such as Western blotting, using antibodies specific to phosphorylated eIF2α (p-eIF2α).

Attenuation of ATF4 and CHOP Expression

By preventing the preferential translation of ATF4, PERK inhibitors block the induction of its downstream target genes, including the pro-apoptotic factor CHOP. The reduction in ATF4 and CHOP protein levels is a key indicator of PERK inhibitor efficacy.

Quantitative Data on PERK Inhibitor Activity

The following tables summarize the quantitative data for potent and selective PERK inhibitors, demonstrating their effects on downstream signaling pathways.

Table 1: In Vitro Potency of Selective PERK Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| PERK-IN-4 | PERK | 0.3 | Biochemical | [3] |

| GSK2656157 | PERK | 0.9 | Cell-free | [4] |

| GSK2606414 | PERK | 0.4 | Biochemical | [4] |

| HC-5404 | p-PERK (T982) | 23 | Cellular | [5] |

| HC-5404 | ATF4 Expression | 88 | Cellular | [5] |

Table 2: Cellular Activity of Selective PERK Inhibitors on Downstream Targets

| Inhibitor | Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| GSK2656157 | BxPC3 | UPR Induction | Inhibition of p-eIF2α, ATF4, and CHOP | IC50 range of 10–30 nmol/L | [6] |

| HC-5404 | HEK-293 | Tunicamycin-induced ER stress | Inhibition of PERK autophosphorylation (p-PERK) | IC50 = 23 nmol/L | [5] |

| HC-5404 | HEK-293 | Tunicamycin-induced ER stress | Inhibition of ATF4 expression | IC50 = 88 nmol/L | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PERK inhibitor activity. The following are representative protocols for key experiments.

Western Blotting for PERK Signaling Pathway Analysis

Objective: To qualitatively and semi-quantitatively measure the protein levels of total and phosphorylated PERK, eIF2α, and total ATF4 and CHOP in response to ER stress and PERK inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, HCT116) at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of the PERK inhibitor (e.g., PERK-IN-4) for 1-2 hours. Induce ER stress by adding an agent such as tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 300 nM) for a defined period (e.g., 2-16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic or cytostatic effects of the PERK inhibitor.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of the PERK inhibitor. For co-treatment experiments, an ER stress inducer can be added. Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis following PERK inhibition.

Methodology:

-

Cell Treatment: Treat cells with the PERK inhibitor and/or an ER stress inducer for the desired time.

-

Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Incubate in the dark for 15 minutes at room temperature and analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Downstream Signaling and Workflows

PERK Downstream Signaling Pathway

Caption: The PERK downstream signaling pathway under ER stress and the point of inhibition by PERK-IN-4.

Experimental Workflow for Assessing PERK Inhibitor Activity

Caption: A generalized experimental workflow for characterizing the downstream effects of a PERK inhibitor.

Conclusion

PERK-IN-4 is a potent and selective inhibitor of the PERK kinase, a key regulator of the unfolded protein response. While specific downstream signaling data for PERK-IN-4 is limited in the public domain, the well-documented effects of analogous potent and selective PERK inhibitors provide a strong framework for understanding its mechanism of action. By inhibiting the phosphorylation of eIF2α, these inhibitors effectively block the downstream signaling cascade, including the expression of ATF4 and CHOP. This intervention can modulate cellular responses to ER stress, with significant therapeutic implications for diseases characterized by a hyperactive UPR, such as cancer and certain neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important class of inhibitors.

References

- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PERK Inhibition on eIF2α Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. A key mediator of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK), an ER-resident transmembrane protein. Under ER stress, PERK is activated through autophosphorylation, subsequently leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event is a pivotal control point in the cellular response to ER stress, leading to a global attenuation of protein synthesis to reduce the protein folding load on the ER. Concurrently, it selectively promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4), which orchestrates the expression of genes involved in stress adaptation and, in cases of prolonged stress, apoptosis.

Given the central role of the PERK-eIF2α signaling axis in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, pharmacological inhibition of PERK has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the effect of PERK inhibitors on eIF2α phosphorylation, with a focus on the well-characterized inhibitor GSK2606414 as a representative molecule for the class of PERK inhibitors, including compounds like PERK-IN-4.

The PERK-eIF2α Signaling Pathway

Under normal physiological conditions, PERK is maintained in an inactive state through its association with the ER chaperone BiP (Binding immunoglobulin protein). The accumulation of unfolded proteins in the ER lumen triggers the dissociation of BiP from PERK, leading to PERK dimerization and autophosphorylation, and thereby its activation. Activated PERK then phosphorylates eIF2α, which in turn inhibits the guanine nucleotide exchange factor eIF2B, preventing the formation of the eIF2-GTP-tRNAiMet ternary complex required for translation initiation. This results in a global shutdown of protein synthesis. However, this also allows for the preferential translation of ATF4 mRNA, which contains upstream open reading frames (uORFs) that are bypassed under conditions of eIF2α phosphorylation. ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as CHOP (C/EBP homologous protein).

Diagram of the PERK Signaling Pathway

Caption: The PERK signaling pathway in response to ER stress and its inhibition.

Quantitative Effects of PERK Inhibition on eIF2α Phosphorylation

The efficacy of a PERK inhibitor is primarily determined by its ability to suppress PERK autophosphorylation and the subsequent phosphorylation of its substrate, eIF2α. This is typically quantified through enzymatic assays and cell-based assays.

Table 1: In Vitro and Cellular Potency of GSK2606414

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Enzymatic Assay) | 0.4 nM | Purified PERK enzyme | [1] |

| IC50 (PERK Autophosphorylation) | < 0.03 µM | A549 cells | [2] |

| IC50 (Cell Viability, 72h) | 1.7 µM | ARPE-19 cells | [2] |

Table 2: Effect of GSK2606414 on eIF2α Phosphorylation in Cellular Models

| Cell Line | Treatment Conditions | Fold Change in p-eIF2α / total eIF2α | Reference |

| ARPE-19 | 1 µM Thapsigargin (TG) for 2h | Dose-dependent decrease with GSK2606414 (0.05-1 µM) | [2] |

| N2A | High glucose (30 mM) for 24h | Significant reduction with 0.5 µM and 1 µM GSK2606414 | [3] |

| Prion-infected mouse hippocampus | In vivo treatment | Reduced p-eIF2α levels compared to vehicle | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PERK inhibitor's effect on eIF2α phosphorylation. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the PERK inhibitor (e.g., GSK2606414) or a vehicle control. For studies involving ER stress, pre-treat with the inhibitor for 1 hour before adding an ER stress inducer (e.g., 1 µM thapsigargin or 2 µg/mL tunicamycin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis of eIF2α Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated eIF2α.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-eIF2α to total eIF2α is calculated.

Diagram of the Western Blot Workflow

Caption: A typical experimental workflow for Western blot analysis.

Immunoprecipitation (IP) for PERK Kinase Activity

Immunoprecipitation can be used to isolate PERK and assess its kinase activity in vitro.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.

-

Pre-clearing Lysates: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PERK antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Kinase Assay: Resuspend the beads in a kinase assay buffer containing a recombinant eIF2α substrate and [γ-³²P]ATP. Incubate at 30°C for a specified time.

-

Analysis: Stop the reaction by adding SDS sample buffer and boiling. Analyze the samples by SDS-PAGE and autoradiography to detect the phosphorylated eIF2α.

Conclusion

The inhibition of PERK and the subsequent reduction in eIF2α phosphorylation represent a key mechanism for therapeutic intervention in diseases characterized by chronic ER stress. The methodologies and quantitative data presented in this guide, using the well-studied inhibitor GSK2606414 as a proxy for PERK inhibitors like PERK-IN-4, provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel PERK inhibitors. Rigorous and standardized experimental protocols are essential for generating reliable and reproducible data to advance our understanding of the therapeutic potential of targeting the PERK-eIF2α signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repression of the eIF2α kinase PERK alleviates mGluR-LTD impairments in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PERK-IN-4 and the Regulation of ATF4 Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key mediator of the UPR is the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. Paradoxically, this event promotes the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that orchestrates the expression of genes involved in stress adaptation and apoptosis. The specific and potent inhibition of PERK is a significant area of research for therapeutic intervention in diseases characterized by chronic ER stress, such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of PERK-IN-4, a selective PERK inhibitor, and its role in the regulation of ATF4 translation. This document details the mechanism of action of PERK-IN-4, presents quantitative data on its activity, and provides detailed protocols for key experimental assays.

Introduction to the PERK-eIF2α-ATF4 Signaling Pathway

Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation[1]. Activated PERK then phosphorylates eIF2α at Serine 51[2]. This phosphorylation event converts eIF2α from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. The subsequent reduction in active eIF2B-GTP-tRNAiMet ternary complexes leads to a global decrease in cap-dependent translation initiation.

However, the translation of a select few mRNAs, most notably ATF4, is enhanced under these conditions. The 5' untranslated region (UTR) of ATF4 mRNA contains upstream open reading frames (uORFs) that normally repress its translation. When ternary complex levels are low, scanning ribosomes bypass these inhibitory uORFs and preferentially initiate translation at the authentic ATF4 start codon. This leads to an increase in ATF4 protein levels, which then translocates to the nucleus to activate the transcription of target genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis[1][3].

PERK-IN-4: A Potent and Selective PERK Inhibitor

PERK-IN-4, also known as GSK2606414, is a potent and selective, orally bioavailable inhibitor of PERK[4]. It acts as an ATP-competitive inhibitor of the PERK kinase domain.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl]-2-(3-trifluoromethylphenyl)ethanone[4] |

| Molecular Formula | C24H20F3N5O |

| Molecular Weight | 451.44 g/mol |

| CAS Number | 1337531-36-8 |

| Solubility | Soluble to 100 mM in DMSO |

Quantitative Data on PERK-IN-4 Activity

PERK-IN-4 exhibits high potency and selectivity for PERK. The following table summarizes key quantitative data regarding its inhibitory activity.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Biochemical Assay | PERK | - | IC50 | 0.3 nM | |

| Biochemical Assay | PERK | - | IC50 | 0.4 nM | [5][6] |

| Cellular Assay (PERK Autophosphorylation) | p-PERK | A549 | IC50 | < 0.3 µM | [5] |

| Cellular Assay (eIF2α Phosphorylation) | p-eIF2α | ARPE-19 | - | Inhibition at >0.1 µM | [3] |

| Cellular Assay (ATF4 mRNA expression) | ATF4 | ARPE-19 | - | Upregulation at 0.05-0.1 µM, Inhibition at >0.5 µM | [3] |

| Cellular Assay (CHOP mRNA expression) | CHOP | ARPE-19 | - | Upregulation at 0.05-0.1 µM, Inhibition at >0.5 µM | [3] |

| Cellular Assay (VEGF mRNA expression) | VEGF | ARPE-19 | - | Upregulation at 0.05-0.1 µM, Inhibition at >0.5 µM | [3] |

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

PERK-eIF2α-ATF4 Signaling Pathway

The following diagram illustrates the canonical PERK-eIF2α-ATF4 signaling pathway under ER stress and its inhibition by PERK-IN-4.

Caption: The PERK-eIF2α-ATF4 signaling pathway and its inhibition by PERK-IN-4.

Experimental Workflow: Western Blot Analysis

This diagram outlines the typical workflow for assessing the effect of PERK-IN-4 on the phosphorylation of PERK and eIF2α, and the expression of ATF4.

Caption: A typical experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Western Blotting for PERK Pathway Proteins

This protocol is adapted from established methods for analyzing the effects of PERK inhibitors on downstream signaling[1][2].

Objective: To determine the effect of PERK-IN-4 on the levels of phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and total ATF4 in cultured cells under ER stress.

Materials:

-

Cell line (e.g., A549, N2A)

-

Cell culture medium and supplements

-

PERK-IN-4 (GSK2606414)

-

ER stress inducer (e.g., Thapsigargin, Tunicamycin)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin or GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of PERK-IN-4 or vehicle (DMSO) for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 1 µM) or Tunicamycin for the desired time (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer with inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands.

-

Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

-

Polysome Profiling for ATF4 Translation Analysis

This protocol provides a method to assess the translational status of ATF4 mRNA by separating mRNAs based on the number of associated ribosomes[7][8][9][10].

Objective: To determine if PERK-IN-4 treatment alters the association of ATF4 mRNA with polysomes, indicating a change in its translation.

Materials:

-

Cultured cells treated as described in the Western blot protocol.

-

Cycloheximide (CHX)

-

Ice-cold PBS with CHX

-

Polysome lysis buffer

-

Sucrose solutions (e.g., 10% and 50% in polysome buffer)

-

Ultracentrifuge and tubes

-

Gradient fractionator with UV monitor

-

RNA extraction kit

-

RT-qPCR reagents and primers for ATF4 and a control gene (e.g., ACTB)

Procedure:

-

Cell Treatment and Harvest:

-

Treat cells with PERK-IN-4 and an ER stress inducer as previously described.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest ribosome translocation.

-

Wash cells with ice-cold PBS containing CHX.

-

Lyse cells in polysome lysis buffer on ice.

-

Centrifuge to pellet nuclei and cell debris.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cytoplasmic lysate onto the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

-

Fractionation and RNA Extraction:

-

Fractionate the gradient using a fractionator, continuously monitoring absorbance at 254 nm to visualize monosomes and polysomes.

-

Collect fractions corresponding to non-polysomal, small polysomal, and large polysomal fractions.

-

Extract RNA from each fraction using a suitable kit.

-

-

RT-qPCR Analysis:

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the RNA from each fraction using primers specific for ATF4 and a control mRNA.

-

-

Data Analysis:

-

Calculate the relative abundance of ATF4 mRNA in the polysomal fractions compared to the non-polysomal fractions for each treatment condition. A shift of ATF4 mRNA into or out of the polysomal fractions indicates a change in its translational efficiency.

-

ATF4 Reporter Assay

This assay utilizes a reporter construct to specifically measure the translational activation of the ATF4 5' UTR[11].

Objective: To quantify the effect of PERK-IN-4 on the preferential translation of ATF4.

Materials:

-

Cells transfected with an ATF4 5' UTR-luciferase reporter plasmid.

-

PERK-IN-4 and ER stress inducer.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection and Treatment:

-

Transfect cells with a plasmid containing a luciferase reporter gene downstream of the ATF4 5' UTR.

-

After 24-48 hours, treat the cells with PERK-IN-4 and an ER stress inducer.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Compare the luciferase activity in treated cells to that in vehicle-treated controls.

-

Conclusion

PERK-IN-4 (GSK2606414) is a highly potent and selective inhibitor of the PERK kinase, a central component of the unfolded protein response. By inhibiting PERK, PERK-IN-4 effectively blocks the phosphorylation of eIF2α and the subsequent preferential translation of ATF4, thereby modulating the cellular response to ER stress. The quantitative data and detailed experimental protocols provided in this technical guide offer a robust framework for researchers, scientists, and drug development professionals to investigate the role of the PERK-eIF2α-ATF4 signaling axis in various disease models and to evaluate the therapeutic potential of PERK inhibitors. Careful consideration of experimental conditions, including inhibitor concentration and duration of treatment, is crucial for the accurate interpretation of results. Further investigation into the context-dependent effects of PERK inhibition on ATF4 translation will continue to be a vital area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. GSK2606414 - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]